Sodium carboxymethyl cellulose

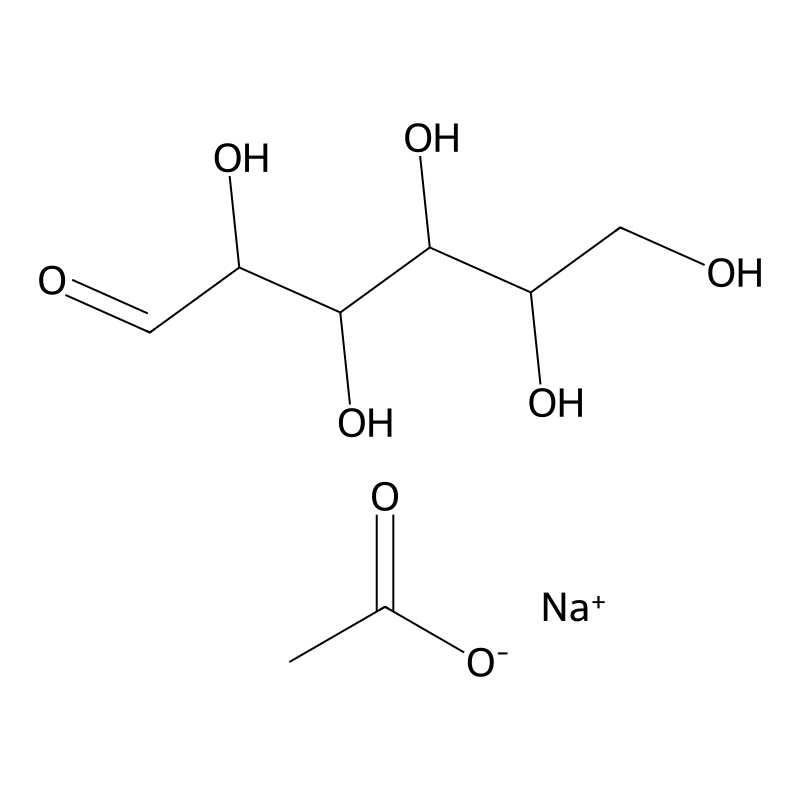

C8H16NaO8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H16NaO8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science Research

- Drug Delivery Systems: CMC's ability to form hydrogels and control drug release makes it a valuable material for developing drug delivery systems. Researchers are exploring its use in encapsulating and delivering various drugs, including vaccines and gene therapies [].

- Biocompatible Materials: CMC's biocompatibility and non-toxicity make it suitable for developing biomaterials for various applications. For example, researchers are investigating its use in creating scaffolds for tissue engineering and wound healing [].

Environmental Science Research

- Soil Amendment: CMC can improve soil water holding capacity and reduce soil erosion, making it a potential tool for land reclamation and sustainable agriculture []. Studies are ongoing to understand the full potential and optimize its application in different soil types.

- Wastewater Treatment: CMC's ability to bind pollutants and form flocs makes it useful in wastewater treatment processes. Research is exploring its use in removing heavy metals, dyes, and other contaminants from wastewater [].

Food Science Research

- Food Texture and Stability: CMC acts as a thickening, stabilizing, and gelling agent in various food products. Researchers are investigating its impact on food texture, shelf life, and other quality attributes [].

- Fat Reduction: CMC can mimic the texture and mouthfeel of fat, enabling researchers to develop low-fat and reduced-calorie food products with desirable consumer appeal [].

Sodium carboxymethyl cellulose is a sodium salt derived from carboxymethyl cellulose, which is a cellulose derivative where carboxymethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers. This compound appears as a white or slightly yellow fibrous powder that is hygroscopic, odorless, and tasteless. It is soluble in water, forming a clear colloidal solution, and is commonly used in various industries due to its unique properties as a thickening, emulsifying, and stabilizing agent .

The synthesis of sodium carboxymethyl cellulose involves two main reactions: alkalinization and etherification.

- Alkalinization: Cellulose is treated with an alkali solution (usually sodium hydroxide) to create alkali cellulose.

- Etherification: The alkali cellulose then reacts with chloroacetic acid or its sodium salt under alkaline conditions, resulting in the substitution of hydroxyl groups with carboxymethyl groups at the C2, C3, and C6 positions of glucose units .

Sodium carboxymethyl cellulose exhibits several biological activities, particularly in ophthalmic applications. It acts as a lubricant in eye drops, effectively alleviating symptoms of dry eyes by enhancing moisture retention on the ocular surface. Its mucoadhesive properties facilitate prolonged contact with the eye surface, promoting healing and reducing irritation . Additionally, it has been shown to aid in corneal epithelial wound healing through interaction with corneal cells .

Sodium carboxymethyl cellulose is synthesized through the following steps:

- Preparation of Alkali Cellulose: Cellulose pulp is dispersed in an alkali solution (5-50% sodium hydroxide) to produce alkali cellulose.

- Etherification: The alkali cellulose is then reacted with chloroacetic acid or sodium chloroacetate under alkaline conditions, leading to the formation of sodium carboxymethyl cellulose.

This process typically yields varying degrees of substitution depending on reaction conditions such as temperature and concentration .

Sodium carboxymethyl cellulose has a wide range of applications across various industries:

- Food Industry: Used as a thickener, stabilizer, and emulsifier.

- Pharmaceuticals: Acts as a suspending agent in liquid formulations and as an excipient in tablets.

- Cosmetics: Serves as a thickening agent in creams and lotions.

- Textiles and Paper: Utilized for sizing agents and improving texture.

- Construction: Employed as a thickener in cement-based products .

Research has shown that sodium carboxymethyl cellulose interacts positively with human corneal epithelial cells. It binds to glucose receptors on these cells, facilitating cell attachment and migration essential for wound healing. This interaction enhances the retention time of the compound on the ocular surface, making it effective for treating dry eye symptoms . Furthermore, studies indicate its potential protective effects when applied before contact lens use or during surgical procedures like LASIK .

Sodium carboxymethyl cellulose shares similarities with other cellulose derivatives but stands out due to its specific functional properties. Below are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Hydroxypropyl methylcellulose | A modified cellulose used primarily as a thickener and binder in foods. | Soluble in both cold and hot water; used extensively in pharmaceuticals. |

| Methylcellulose | A non-toxic thickening agent derived from cellulose used in food products. | Forms gels upon heating; used in gluten-free baking. |

| Ethylcellulose | A polymer derived from cellulose that is used as a film-forming agent. | Insoluble in water; often used for coating tablets. |

| Carboxylic acid-modified cellulose | Includes various derivatives modified with carboxylic acids for specific uses. | Varies widely based on specific acid modifications; diverse applications. |

Sodium carboxymethyl cellulose's unique combination of solubility, viscosity modification capabilities, and biological compatibility makes it particularly valuable across multiple sectors .

Cellulose, a linear polysaccharide of β-1,4-linked glucose units, is the most abundant natural polymer. Its insolubility in water and organic solvents limits direct industrial use, prompting chemical modifications to create derivatives like methyl cellulose (MC), hydroxypropylmethyl cellulose (HPMC), and sodium carboxymethyl cellulose (CMC). These derivatives enhance solubility and introduce functional properties such as thermoresponsive behavior (e.g., MC gels at 60–80°C) or ionic interactions (e.g., CMC’s anionic charge).

Cellulose derivatives are classified into ethers and esters. CMC, a cellulose ether, is synthesized via alkali-catalyzed reactions, rendering it water-soluble and structurally versatile. Its applications span food stabilization, pharmaceutical drug delivery, and oil drilling fluids, underscoring its adaptability.

Historical Development of Sodium Carboxymethyl Cellulose

CMC was first synthesized in 1918 by German chemists, with commercial production commencing in the 1920s. Early applications focused on detergents and colloids, but World War II catalyzed its use in synthetic detergents and industrial binders. By 1946, refined CMC entered the U.S. food industry as a safe additive, marking its transition to mainstream use.

Significant milestones include:

- 1921: Patent granted for CMC production in Germany.

- 1940s: Hercules Inc. pioneered food-grade CMC, expanding into pharmaceuticals.

- 2022: Nouryon acquired J.M. Huber’s CMC division, enhancing its specialty chemicals portfolio.

Chemical Structure and Nomenclature

CMC’s structure comprises β-D-glucose units with carboxymethyl (-CH₂COOH) groups substituting hydroxyls at C2, C3, or C6 positions. The sodium salt form (NaCMC) predominates, with the formula [C₆H₇O₂(OH)ₓ(OCH₂COONa)ᵧ]ₙ (x + y = 3).

Table 1: Key Structural Properties of CMC

The degree of substitution (DS), defined as the average number of substituted hydroxyls per glucose unit, critically determines CMC’s functionality. Higher DS (e.g., DS > 1.2) enhances water solubility and ionic stability, while lower DS (e.g., DS < 0.7) reduces viscosity and salt tolerance.

Global Production and Market Significance

The global CMC market is poised for steady growth, driven by its multifunctionality across industries.

Table 2: CMC Market Overview (2024–2033)

Production Insights:

Sodium carboxymethyl cellulose is a derivative of cellulose, a naturally occurring polymer found in plant cell walls [1]. The fundamental structure consists of a cellulose backbone where some of the hydroxyl groups have been substituted with carboxymethyl groups (-CH2COOH) [1]. These carboxymethyl groups are bound to the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone, and the compound is typically used in its sodium salt form [1]. The general chemical formula for sodium carboxymethyl cellulose can be represented as [C6H7O2(OH)x(OCH2COONa)y]n, where x+y=3 and n represents the degree of polymerization [5].

The core building blocks of the sodium carboxymethyl cellulose molecule are β-D-glucose units connected by β-1,4-glycosidic linkages, forming a linear chain structure [1] [5]. This linear chain structure provides the compound with its characteristic properties, including water solubility and viscosity-modifying capabilities [3]. The sodium carboxymethyl cellulose backbone consists of D-glucose residues linked by β-1,4-linkage, with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups [1].

The synthesis of sodium carboxymethyl cellulose involves the reaction of cellulose with sodium hydroxide to form alkali cellulose, followed by etherification with sodium monochloroacetate [3] [8]. This two-step process results in the substitution of hydroxyl groups with carboxymethyl groups, transforming the water-insoluble cellulose into a water-soluble polymer [8]. The reaction can be represented as:

Cell-OH + NaOH → Cell·O-Na+ + H2O (Alkalization)

Cell·O-Na+ + ClCH2COO- → Cell-OCH2COO-Na (Etherification) [8]

Anhydroglucose Units and Substitution Patterns

The anhydroglucose unit (AGU) forms the fundamental repeating unit in the sodium carboxymethyl cellulose structure [9]. Each anhydroglucose unit contains three hydroxyl groups located at positions C-2, C-3, and C-6, which can potentially be substituted with carboxymethyl groups [9]. The reactivity of these hydroxyl groups varies, with the hydroxyl group at C-2 being the most acidic and generally the most reactive [9].

The substitution pattern in sodium carboxymethyl cellulose is not uniform across all anhydroglucose units [10]. The distribution of carboxymethyl groups along the cellulose chain significantly influences the properties of the final product [10]. The polymers contain substituted anhydroglucose units with the general formula C6H7O2(OR1)(OR2)(OR3), where R1, R2, R3 each may be either hydrogen or a carboxymethyl group (-CH2COONa) [10].

The substitution pattern typically shows a preference for certain positions within the anhydroglucose unit [5]. Studies have shown that substitution predominantly occurs at the C-2 and C-6 positions, followed by the C-3 position [5] [22]. This preferential substitution is attributed to the different reactivities of the hydroxyl groups and steric factors during the synthesis process [9]. The order of substitution preference is generally 2-O- and 6-O-linked, followed by 2,6-di-O-, then 3-O-, 3,6-di-O-, 2,3-di-O-, and lastly 2,3,6-tri-O-linked [22].

The substitution process appears to be slightly cooperative rather than completely random, resulting in somewhat higher than expected unsubstituted and trisubstituted areas [22]. This non-random distribution of substituents creates regions of varying charge density along the polymer chain, which affects the physical and chemical properties of sodium carboxymethyl cellulose [22].

Degree of Substitution (DS): Definition and Range

The degree of substitution (DS) is a critical parameter in characterizing sodium carboxymethyl cellulose [13]. It is defined as the average number of hydroxyl groups on the anhydroglucose unit of the cellulose backbone that have been substituted with carboxymethyl groups [14]. Since each anhydroglucose unit contains three hydroxyl groups (at positions C-2, C-3, and C-6), the theoretical maximum DS value is 3, representing complete substitution of all available hydroxyl groups [14] [15].

The relationship between DS and solubility is particularly important [31]. Sodium carboxymethyl cellulose with a DS below 0.4 is generally insoluble in water but swellable [31]. As the DS increases beyond 0.4, the compound becomes increasingly water-soluble due to the higher number of hydrophilic carboxymethyl groups [31]. Complete water solubility is typically achieved at DS values between 0.6 and 1.0 [16].

The following table summarizes the relationship between DS values and key properties of sodium carboxymethyl cellulose:

| DS Range | Solubility | Characteristics |

|---|---|---|

| 0.1-0.3 | Insoluble in water, swellable | Retains fibrous character of cellulose [31] |

| 0.4-0.6 | Soluble in cold water | Transitional properties [31] |

| 0.6-0.95 | Completely water-soluble | Optimal for most commercial applications [16] |

| 0.95-1.5 | Enhanced solubility, improved salt tolerance | Higher functionality, specialized applications [14] [17] |

The DS value is determined by the reaction conditions during synthesis, including the concentration of alkali, the ratio of reactants, and the use of organic solvents [15] [18]. Higher concentrations of sodium hydroxide and sodium monochloroacetate generally lead to higher DS values [18]. The use of organic solvents, such as isopropanol, can also influence the DS by affecting the accessibility of the reagents to the cellulose structure [15].

Crystalline and Amorphous Regions

Sodium carboxymethyl cellulose exhibits a complex structural organization characterized by the presence of both crystalline and amorphous regions [19]. The crystalline regions consist of ordered, tightly packed polymer chains with regular arrangements, while the amorphous regions contain disordered, randomly oriented chains [20]. The relative proportion of these regions, often expressed as the crystallinity index (Cr.I.), significantly influences the physical and chemical properties of the compound [21].

In native cellulose, the crystalline structure is predominantly cellulose type I [20]. However, during the synthesis of sodium carboxymethyl cellulose, the alkaline treatment (mercerization) can transform this structure into cellulose type II or a more amorphous form [19] [23]. X-ray diffraction studies have identified characteristic peaks for sodium carboxymethyl cellulose at approximately 12°, 20°, and 22°, corresponding to the (1̅10), (110), and (020) planes of the type-II cellulose crystal, respectively [21].

The substitution process primarily occurs in the amorphous regions and at the surfaces of crystalline domains [19]. This preferential substitution is due to the greater accessibility of these regions to the reagents during the carboxymethylation reaction [19]. As the degree of substitution increases, the crystallinity of sodium carboxymethyl cellulose decreases [31]. Studies have shown that crystallinity is demonstrable at DS values below 0.82 but disappears beyond a DS of 1.0 [31].

The presence of amorphous regions in sodium carboxymethyl cellulose significantly affects its interaction with water and other substances [20]. The amorphous regions contain more accessible hydroxyl and carboxymethyl groups, which can form hydrogen bonds with water molecules [20]. This interaction leads to enhanced water solubility and swelling capacity compared to highly crystalline cellulose [20].

The transformation from crystalline to amorphous structure during sodium carboxymethyl cellulose synthesis is influenced by the concentration of sodium hydroxide used in the alkalization step [23]. Sodium hydroxide solutions exceeding a critical concentration can destroy the natural cellulose crystal structure, converting it to an amorphous form that is more susceptible to chemical modification [23]. This amorphous form can then be reoriented to form a different crystalline structure, affecting the overall properties of the final product [23].

Research has shown that the crystallinity index of sodium carboxymethyl cellulose typically ranges from 57% to 65%, depending on the synthesis conditions and the degree of substitution [21]. This value is lower than that of native cellulose, reflecting the structural changes that occur during the carboxymethylation process [21].

Molecular Weight Distribution Effects

The molecular weight distribution of sodium carboxymethyl cellulose is a critical factor that significantly influences its functional properties [25]. The molecular weight can range from approximately 17,000 to 500,000 daltons, with commercial grades typically available in low, medium, and high molecular weight categories [30]. This wide range of molecular weights results from variations in the length of the cellulose backbone and the degree of polymerization, which can range from 80 to 1,500 anhydroglucose units [16].

The molecular weight distribution affects several key properties of sodium carboxymethyl cellulose, particularly its rheological behavior [27]. Higher molecular weight grades generally exhibit greater viscosity due to increased chain entanglement and intermolecular interactions [28]. This relationship between molecular weight and viscosity follows the Mark-Houwink equation, which describes how the intrinsic viscosity of a polymer solution relates to its molecular weight [27].

The effects of molecular weight on the viscosity of sodium carboxymethyl cellulose solutions are particularly evident at concentrations above the critical overlap concentration (c) [26]. Below this concentration, the polymer chains exist as separate entities, and the solution viscosity is only marginally affected by molecular weight [26]. However, above c, the chains begin to overlap and entangle, leading to a significant increase in viscosity that is strongly dependent on molecular weight [26].

Research has demonstrated that the molecular weight distribution also influences the shear-thinning behavior of sodium carboxymethyl cellulose solutions [26]. With increasing concentration, the onset of shear thinning shifts to lower shear rates, and this effect is more pronounced in higher molecular weight grades [26]. This behavior is attributed to the greater entanglement of longer polymer chains, which can be temporarily disrupted under shear stress [26].

The following table illustrates the relationship between molecular weight, viscosity, and application characteristics of sodium carboxymethyl cellulose:

| Molecular Weight Range (daltons) | Typical Viscosity (1% solution, cP) | Characteristics and Applications |

|---|---|---|

| 17,000 - 90,000 (Low) | 50 - 200 | Rapid dissolution, lower viscosity, suitable for applications requiring good flow properties [28] [30] |

| 90,000 - 250,000 (Medium) | 200 - 800 | Balanced viscosity and dissolution rate, versatile for various applications [30] [33] |

| 250,000 - 500,000 (High) | 800 - 3000 | High viscosity, strong thickening effect, effective at lower concentrations [29] [30] |

The molecular weight distribution of sodium carboxymethyl cellulose can be determined using gel permeation chromatography (GPC) [25]. This technique separates the polymer molecules based on their hydrodynamic volume, allowing for the characterization of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) [25]. The PDI, which is the ratio of Mw to Mn, provides information about the breadth of the molecular weight distribution [25].

Conventional Cellulose Sources

The production of sodium carboxymethyl cellulose traditionally relies on two primary conventional cellulose sources: wood pulp and cotton-derived materials. Wood pulp represents the most widely utilized raw material in industrial carboxymethyl cellulose manufacturing, typically containing 40-45% cellulose content [1] [2]. The selection of cellulose grade significantly influences the final molecular weight and rheological functionality of the carboxymethyl cellulose product [2]. Spruce wood pulp, containing approximately 39.9% cellulose, has been extensively characterized and provides consistent quality for carboxymethyl cellulose production [3].

Cotton linters and refined cotton constitute the highest quality conventional cellulose sources, containing 90-95% cellulose content [4] [2]. These materials are particularly valued for food-grade carboxymethyl cellulose production, where purity requirements are stringent [4]. Refined cotton is categorized into edible-grade and industrial-grade variants, with edible-grade refined cotton commanding higher prices but ensuring food safety compliance [4]. The superior cellulose content and purity of cotton-derived sources result in carboxymethyl cellulose products with enhanced properties, including higher degrees of substitution and improved water solubility [5].

Wood-based cellulose sources offer the advantage of meeting genetically modified organism-free requirements demanded by food and pharmaceutical industries [2]. However, conventional sources face increasing pressure due to environmental concerns, cost considerations, and sustainability requirements, driving research toward alternative biomass sources [6].

Alternative Biomass Sources

Alternative biomass sources have emerged as sustainable and cost-effective alternatives to conventional cellulose sources for carboxymethyl cellulose production. These sources encompass a diverse range of plant-based materials that offer environmental benefits while maintaining acceptable product quality [6] [7].

Bamboo represents one of the most promising alternative biomass sources, with different parts exhibiting varying cellulose contents: bamboo culms contain 33-45% cellulose, bamboo branches contain moderate levels, and bamboo tips demonstrate the highest cellulose content among bamboo harvesting residues [8]. Research has demonstrated that carboxymethyl cellulose derived from bamboo tips achieves a degree of substitution of 0.89, significantly higher than bamboo branches (0.75) and bamboo culms (0.73) [8]. The fast-growing nature of bamboo and its sustainability profile make it an attractive alternative to wood-based sources.

Industrial hemp hurd presents another valuable alternative biomass source, containing approximately 42.9% cellulose with relatively low lignin content (20.9%) [3]. Hemp-derived carboxymethyl cellulose demonstrates comparable properties to conventional sources while offering environmental benefits through waste utilization [9].

Banana pseudo-stem, an agricultural waste material, contains 35-40% cellulose and has been successfully utilized for carboxymethyl cellulose synthesis [6]. This source provides dual benefits of waste reduction and valuable product generation, aligning with circular economy principles.

Water hyacinth, an abundant invasive aquatic plant, offers environmental benefits through its utilization for carboxymethyl cellulose production while simultaneously addressing ecological concerns related to its invasive nature [6]. The utilization of water hyacinth for carboxymethyl cellulose synthesis provides a productive use for this otherwise problematic plant species.

Agricultural Waste Utilization

Agricultural waste utilization represents a significant advancement in sustainable carboxymethyl cellulose production, addressing both waste management challenges and raw material supply needs [7] [10].

Corn-based agricultural wastes, including corn husks and corn cobs, contain 35-40% cellulose and represent abundant waste streams from maize cultivation [11] [7]. Corn cob waste alone accounts for substantial annual production volumes, with India producing approximately 16,780,000 tons of maize cereals annually, generating proportional corn cob waste [6]. Carboxymethyl cellulose synthesized from corn husk cellulose has achieved food-grade quality with purity levels of 99.99%, exceeding the 99.5% standard for commercial carboxymethyl cellulose [11].

Sugarcane bagasse, a by-product of sugar production, contains 40-45% cellulose and represents one of the most extensively studied agricultural waste sources for carboxymethyl cellulose production [7] [12]. The high availability of sugarcane bagasse as an industrial by-product ensures consistent supply for carboxymethyl cellulose manufacturing. Research has demonstrated successful synthesis of carboxymethyl cellulose from sugarcane bagasse with acceptable degrees of substitution and product characteristics [12].

Rice straw, another abundant agricultural residue, contains 35-40% cellulose and offers environmental benefits through waste utilization rather than traditional burning practices [13]. The conversion of rice straw to carboxymethyl cellulose provides a value-added application for this agricultural waste while reducing environmental pollution.

Oil palm industry wastes, including oil palm empty fruit bunches and oil palm fronds, present significant opportunities for carboxymethyl cellulose production [10] [13]. Oil palm empty fruit bunches contain 38-42% cellulose, while oil palm fronds contain 30-35% cellulose [10]. The palm oil industry generates substantial waste volumes, with approximately 164 million tons of oil palm fronds produced annually, providing abundant raw materials for carboxymethyl cellulose synthesis [6].

Pineapple leaf waste demonstrates exceptionally high cellulose content (70-80%) compared to other agricultural wastes, making it particularly attractive for carboxymethyl cellulose production [7] [14]. Optimization studies have shown that carboxymethyl cellulose from pineapple leaf waste can achieve degree of substitution values of 0.78 under optimal synthesis conditions [14].

Tea industry waste, specifically spent tea leaves, contains 25-35% cellulose and provides opportunities for waste valorization in the carboxymethyl cellulose industry [7]. Palm kernel cake, a by-product of palm oil processing containing 20-30% cellulose, represents another agricultural waste stream suitable for carboxymethyl cellulose production [7].

Principal Reaction Mechanisms

Alkalization Process

The alkalization process, also known as mercerization, constitutes the initial and critical step in carboxymethyl cellulose synthesis, involving the treatment of cellulose with sodium hydroxide to form alkali cellulose [1] [15] [16]. This process fundamentally alters the cellulose structure, increasing its reactivity and accessibility for subsequent etherification reactions [17] [18].

The alkalization mechanism begins with the dissolution and swelling of cellulose fibers in sodium hydroxide solution, typically conducted at concentrations ranging from 20-30% (w/v) [19] [20]. The sodium hydroxide solution penetrates the cellulose structure, disrupting intermolecular hydrogen bonds and causing the cellulose fibers to swell [16] [18]. This swelling action increases the reactive surface area and facilitates penetration of sodium hydroxide into the cellulose structure [1] [15].

The chemical transformation during alkalization follows the reaction:

[C₆H₇O₂(OH)₃]ₙ + nNaOH → [C₆H₇O₂(OH)₂ONa]ₙ + nH₂O [21]

This reaction converts cellulose hydroxyl groups to sodium alkoxide groups, forming alkali cellulose (Na-cellulose) [21] [19]. The formation of alkali cellulose is accompanied by significant structural changes, including the transformation from cellulose I to cellulose II polymorphs and substantial decrystallization [22] [18].

The mercerization process requires careful control of multiple parameters to ensure uniform alkali cellulose formation [1] [16]. Temperature control is critical, with most alkalization processes conducted at 20-30°C to prevent excessive cellulose degradation [16] [23]. The concentration of sodium hydroxide significantly influences the degree of alkalization, with optimal concentrations typically ranging from 25-30% (w/v) for most cellulose sources [19] [24].

Solvent systems play a crucial role in the alkalization process, with alcohol-water mixtures commonly employed to control the swelling behavior and enhance sodium hydroxide penetration [16] [18]. Isopropanol and ethanol are frequently used as co-solvents, with isopropanol creating a two-phase system that concentrates sodium hydroxide in the vicinity of cellulose, promoting more effective alkalization [18].

The duration of alkalization treatment affects the completeness of cellulose conversion to alkali cellulose [16] [19]. Typical alkalization times range from 1-2 hours, with extended treatment not significantly improving the degree of alkalization but potentially leading to cellulose degradation [17] [18].

Carboxymethylation (Etherification) Reaction

The carboxymethylation reaction represents the core etherification process that introduces carboxymethyl groups into the alkali cellulose structure, forming sodium carboxymethyl cellulose [1] [15] [21]. This reaction occurs through nucleophilic substitution between alkali cellulose and monochloroacetic acid or its sodium salt [25] [26].

The primary etherification reaction follows the mechanism:

[C₆H₇O₂(OH)₂ONa]ₙ + nClCH₂COONa → [C₆H₇O₂(OH)₂OCH₂COONa]ₙ + nNaCl [21]

This reaction substitutes alkali cellulose alkoxide groups with carboxymethyl groups through an SN2 nucleophilic substitution mechanism [27] [25]. The reaction is facilitated by the electron-withdrawing nature of the carboxyl group in monochloroacetic acid, which activates the carbon-chlorine bond for nucleophilic attack [28].

The carboxymethylation process involves competitive reactions that influence product quality and degree of substitution [22] [19]. The primary desired reaction produces carboxymethyl cellulose, while a competing side reaction occurs between sodium hydroxide and monochloroacetic acid:

NaOH + ClCH₂COONa → HO-CH₂COONa + NaCl [22] [29]

This side reaction produces sodium glycolate as a by-product and reduces the availability of monochloroacetic acid for cellulose etherification [22] [29] [19]. The extent of side reaction formation depends on sodium hydroxide concentration, with higher concentrations promoting increased sodium glycolate formation [29] [19].

Temperature control during carboxymethylation is crucial for achieving optimal reaction rates while preventing cellulose degradation [1] [16]. Typical etherification temperatures range from 50-70°C, with 55-60°C representing the optimal balance between reaction efficiency and product stability [1] [16] [23]. Higher temperatures accelerate the reaction but may lead to cellulose chain scission and reduced molecular weight [16].

The reaction time for carboxymethylation typically ranges from 2-5 hours under conventional heating conditions [1] [16] [21]. The reaction kinetics follow pseudo-first-order behavior, with the rate depending on cellulose structure, crystallinity, and reagent diffusion within the cellulose matrix [18]. The carboxymethylation reaction can be described by the kinetic relationship:

ln(1.11 - DS) = -kt + c

where DS represents degree of substitution, k is the rate constant, t is time, and c is the intercept [18].

The degree of substitution achievable through carboxymethylation depends on multiple factors, including sodium hydroxide concentration, monochloroacetic acid amount, temperature, time, and cellulose source characteristics [19] [24]. Theoretical maximum degree of substitution is 3.0, corresponding to complete substitution at the C-2, C-3, and C-6 positions of each anhydroglucose unit [24].

Reaction medium composition significantly influences carboxymethylation efficiency and selectivity [30] [31]. Organic solvents, particularly alcohol-water mixtures, facilitate reagent penetration and control side reactions [16] [18]. The choice of solvent system affects substitution patterns, with isopropanol-based systems promoting more uniform substitution compared to other solvent combinations [18] [30].

Synthesis Parameters Optimization

Sodium Hydroxide Concentration Effects

Sodium hydroxide concentration represents the most critical parameter influencing carboxymethyl cellulose synthesis, significantly affecting both product yield and degree of substitution [19] [24] [32]. Research has consistently demonstrated a non-linear relationship between sodium hydroxide concentration and carboxymethyl cellulose quality, with optimal concentrations typically falling within the 20-30% (w/v) range [19] [20] [24].

At low sodium hydroxide concentrations (5-10% w/v), alkalization remains incomplete, resulting in insufficient activation of cellulose hydroxyl groups and correspondingly low degrees of substitution [22] [29] [19]. Studies using banana cellulose showed degree of substitution values below 0.4 at 10% sodium hydroxide concentration, rendering the carboxymethyl cellulose product insoluble in water [19].

The optimal sodium hydroxide concentration typically occurs between 20-30% (w/v) for most cellulose sources [19] [24] [32]. Research using durian rind cellulose demonstrated maximum degree of substitution (0.98) at 30% sodium hydroxide concentration [24]. Similarly, studies with banana stem and peel cellulose showed optimal yields at 20% and 25% sodium hydroxide concentrations respectively [19].

Excessive sodium hydroxide concentrations (above 30-40% w/v) lead to decreased carboxymethyl cellulose quality due to increased side reaction formation [29] [19] [24]. At high alkaline concentrations, the competing reaction between sodium hydroxide and monochloroacetic acid predominates, forming sodium glycolate and reducing the availability of etherification agent [22] [29]. Research with bacterial cellulose showed degree of substitution decreasing from 0.93 to 0.58 when sodium hydroxide concentration increased from 35% to 27.93% [32].

The sodium hydroxide concentration also influences cellulose degradation kinetics [17] [18]. Higher concentrations promote cellulose chain scission through alkaline hydrolysis, potentially reducing the molecular weight of the final carboxymethyl cellulose product [17]. Studies using dissolving cellulose pulp showed that sodium hydroxide concentrations above 40% led to significant cellulose degradation [17] [33].

Temperature interaction effects with sodium hydroxide concentration have been documented, with higher temperatures requiring lower sodium hydroxide concentrations to achieve equivalent degrees of substitution [16] [19]. The mercerization conditions become more critical at elevated sodium hydroxide concentrations, requiring precise control to prevent excessive cellulose swelling and structural damage [18].

Monochloroacetic Acid/Sodium Monochloroacetate Concentration

The concentration of etherification agent, whether monochloroacetic acid or sodium monochloroacetate, directly influences the degree of substitution and reaction kinetics in carboxymethyl cellulose synthesis [25] [34] [35]. Research has established optimal concentration ranges that maximize etherification efficiency while minimizing waste and by-product formation.

Studies using response surface methodology have identified optimal monochloroacetic acid concentrations ranging from 0.8-1.2 grams per gram of cellulose [22] [14] [34]. Research with pineapple leaf waste demonstrated maximum degree of substitution (0.78) using 8.0 grams monochloroacetic acid per gram cellulose [14]. Similarly, optimization studies with corncob showed optimal conditions at 78% monochloroacetic acid concentration [34].

The relationship between monochloroacetic acid concentration and degree of substitution follows a saturation curve pattern [25] [35]. Initial increases in monochloroacetic acid concentration lead to proportional increases in degree of substitution until an optimal point is reached [25]. Beyond this optimum, further increases in monochloroacetic acid concentration yield diminishing returns and may actually decrease product quality [25].

Microwave-assisted synthesis requires different optimization approaches for monochloroacetic acid concentration [14] [30]. Studies using microwave heating showed optimal monochloroacetic acid concentrations of 8-13 grams per gram cellulose, higher than conventional heating methods [14]. The enhanced mass transfer and reaction kinetics under microwave conditions allow for more efficient utilization of etherification agents [14].

The molar ratio of monochloroacetic acid to cellulose anhydroglucose units significantly influences substitution patterns and product uniformity [25] [18]. Research has shown that maintaining monochloroacetic acid to anhydroglucose unit ratios between 1.0-1.5 provides optimal balance between degree of substitution and product quality [25] [18].

Sodium monochloroacetate, the sodium salt of monochloroacetic acid, exhibits different reactivity patterns compared to the free acid [36] [28]. Studies have shown that sodium monochloroacetate concentrations in the range of 1.0-1.1 M provide optimal etherification efficiency [25]. The use of sodium monochloroacetate eliminates the need for in-situ neutralization and provides better control over reaction pH [36].

Temperature Influences

Temperature control represents a critical parameter in carboxymethyl cellulose synthesis, influencing reaction kinetics, product quality, and side reaction formation [1] [16] [19]. The optimization of temperature requires balancing reaction efficiency against cellulose degradation and by-product formation.

The alkalization stage typically operates at relatively low temperatures (20-30°C) to prevent excessive cellulose degradation while ensuring effective sodium hydroxide penetration [16] [23] [18]. Research has shown that alkalization temperatures below 20°C result in incomplete cellulose activation, while temperatures above 35°C lead to increased cellulose degradation [16] [17].

Etherification temperature optimization shows more complex relationships, with optimal ranges typically falling between 50-70°C [1] [16] [7]. Studies using various cellulose sources have consistently identified 55-60°C as the optimal temperature range for carboxymethylation [1] [16] [30]. Research with sugarcane bagasse demonstrated maximum degree of substitution at 50°C, with decreased values at both higher and lower temperatures [7].

Temperature effects on reaction kinetics follow Arrhenius behavior, with higher temperatures accelerating both the desired etherification reaction and undesired side reactions [16] [19]. The activation energy for carboxymethylation has been estimated at approximately 45-65 kJ/mol, indicating moderate temperature sensitivity [16].

Cellulose source-dependent temperature optimization has been documented, with different raw materials requiring specific temperature profiles [7] [19]. Heat-sensitive sources such as bacterial cellulose require lower temperatures (40-50°C) to prevent degradation, while more robust sources like wood pulp can tolerate higher temperatures (60-70°C) [19] [32].

Temperature ramping strategies have been employed to optimize reaction conditions, with gradual temperature increases allowing for controlled reaction progression [16] [25]. Some studies have used two-stage temperature profiles: initial alkalization at 20-30°C followed by etherification at 50-60°C [16] [21].

Microwave-assisted synthesis requires different temperature optimization approaches due to rapid heating rates and non-uniform heating patterns [14] [37]. Microwave synthesis typically operates at higher temperatures (50-120°C) for shorter durations (1-30 minutes) compared to conventional heating [14] [37].

Reaction Time Optimization

Reaction time optimization encompasses both alkalization and etherification stages, with each requiring specific time profiles to achieve optimal product quality [1] [16] [19]. The optimization of reaction timing requires consideration of reaction completeness, energy efficiency, and production throughput.

Alkalization time typically ranges from 1-2 hours under conventional conditions [16] [19] [18]. Research has shown that alkalization times below 1 hour result in incomplete cellulose activation, while extended alkalization beyond 2 hours provides minimal additional benefit [19] [17]. Studies using banana cellulose demonstrated optimal alkalization at 1 hour, with longer times not significantly improving carboxymethyl cellulose quality [19].

Etherification reaction time optimization shows source-dependent variations, with typical ranges from 2-5 hours [1] [16] [21]. Research with various agricultural wastes has identified 3 hours as a common optimal etherification time [7] [19] [34]. Studies using oil palm fronds achieved optimal carboxymethyl cellulose yield (170.1%) with 3-hour reaction time at 50°C [35].

The relationship between reaction time and degree of substitution follows a saturation curve, with rapid initial increases followed by diminishing returns [19] [24]. Extended reaction times beyond the optimum may lead to product degradation and reduced molecular weight [16] [19].

Microwave-assisted synthesis dramatically reduces required reaction times, with complete synthesis achievable in 1-30 minutes compared to 3-5 hours for conventional heating [14] [37] [38]. Studies using pineapple leaf waste achieved optimal degree of substitution (0.78) with 16-minute microwave treatment [14]. Research using sonochemistry techniques further reduced synthesis time to 1-4 hours [38].

Multi-stage reaction time optimization has been investigated, with separate optimization of alkalization and etherification phases [16] [25]. Some studies have employed continuous monitoring of reaction progress to determine optimal stopping points based on degree of substitution development [25] [18].

Temperature-time interaction effects have been documented, with higher temperatures allowing for shorter reaction times while maintaining product quality [16] [14]. The optimization of temperature-time combinations requires consideration of energy consumption, production rate, and product specifications [16] [34].

Solvent Systems for Synthesis

Solvent system selection significantly influences carboxymethyl cellulose synthesis efficiency, product quality, and environmental impact [16] [18] [30]. The optimization of solvent compositions requires balancing cellulose swelling, reagent solubility, and reaction kinetics.

Alcohol-water mixtures represent the most widely used solvent systems for carboxymethyl cellulose synthesis [16] [18] [30]. These systems provide controlled cellulose swelling while maintaining reagent solubility and facilitating uniform reaction conditions [18]. Common alcohol components include ethanol, isopropanol, and methanol, each offering distinct advantages [18] [30].

Isopropanol-ethanol mixtures have demonstrated superior performance in multiple studies, with the 50:50 ratio achieving the highest degree of substitution (0.9) in comparative evaluations [30] [31]. This solvent combination provides optimal polarity balance and effective reagent penetration into cellulose structures [30]. Research has consistently shown that isopropanol-ethanol mixtures produce higher degree of substitution values compared to other solvent combinations [30] [31].

Pure isopropanol systems offer advantages in industrial applications due to simplified solvent recovery and reduced complexity [18] [39]. Studies have shown that isopropanol-only systems produce fewer side reactions such as sodium glycolate formation compared to other alcohol systems [30]. The lower polarity of isopropanol compared to ethanol results in better cellulose structure preservation during synthesis [30].

Ethanol-water mixtures provide environmentally advantageous alternatives but typically yield lower degree of substitution values [30] [31]. The higher polarity of ethanol-water systems leads to increased side reactions and reduced etherification efficiency [30]. However, these systems remain attractive for applications where environmental considerations outweigh maximum degree of substitution requirements [30].

Water content in solvent systems significantly affects synthesis outcomes [30] [31]. Studies have shown that high water content (above 20% v/v) leads to decreased degree of substitution due to increased side reactions and cellulose degradation [30]. Optimal water content typically ranges from 0-10% v/v, providing sufficient reagent dissolution while minimizing negative effects [30].

Benzene-containing solvent systems have been investigated but show inferior performance compared to alcohol-based systems [30]. The lower polarity of benzene systems reduces reagent accessibility and cellulose activation [30]. Additionally, environmental and safety concerns limit the practical application of benzene-containing solvents [30].

Novel solvent systems including ionic liquids and deep eutectic solvents are being investigated for carboxymethyl cellulose synthesis [40]. These systems offer potential advantages in cellulose dissolution and reaction control but require further optimization for practical implementation [40].

Alternative Synthesis Methods

Radiation-Induced Synthesis

Radiation-induced synthesis represents an innovative approach to carboxymethyl cellulose production, utilizing high-energy radiation sources such as gamma rays and electron beams to initiate and control polymerization and crosslinking reactions [41] [42] [43]. This methodology offers unique advantages including simultaneous synthesis and sterilization, precise reaction control, and the ability to modify molecular structure in ways not achievable through conventional chemical methods.

Gamma radiation-induced synthesis employs isotopes such as cobalt-60 to generate high-energy gamma rays that interact with polymer chains and solvent molecules [43] [44]. When aqueous polymer solutions are subjected to gamma irradiation, multiple reactive species form including hydrated electrons, hydroxyl radicals, and hydrogen atoms [43] [44]. These species interact with cellulose chains and carboxymethylation reagents to create macro-radicals that subsequently recombine to form crosslinked or modified structures [43].

The mechanism of gamma radiation-induced carboxymethyl cellulose synthesis involves the radiolysis of water molecules in the presence of cellulose and carboxymethylation reagents [43] [44]. The radiation dose typically ranges from 10-250 kGy, with optimal doses around 15-25 kGy for most applications [43]. Studies have shown that higher radiation doses increase crosslinking density but may lead to excessive polymer degradation [41] [43].

Electron beam radiation provides an alternative high-energy source for carboxymethyl cellulose synthesis with several advantages over gamma radiation [41] [42] [45]. Electron beam systems offer more precise dose control, higher dose rates, and the ability to process materials continuously [42]. Research comparing gamma rays and electron beam radiation on carboxymethyl cellulose showed that electron beam treatment resulted in less severe degradation while achieving similar modification levels [41] [45].

The typical parameters for electron beam-induced synthesis include beam energies of 3-10 MeV, dose rates of 10-50 kGy, and beam currents of 5-10 mA [42]. These conditions allow for controlled modification of carboxymethyl cellulose molecular structure while maintaining essential functional properties [42].

Radiation-induced synthesis offers the unique advantage of simultaneous sterilization during the modification process, making it particularly valuable for pharmaceutical and medical applications [43]. The high-energy radiation effectively eliminates microbial contamination while performing chemical modifications, reducing processing steps and costs [43].

Studies have demonstrated that radiation-induced carboxymethyl cellulose exhibits modified thermal, mechanical, and swelling properties compared to conventionally synthesized materials [41] [43]. The controlled crosslinking achieved through radiation treatment can enhance mechanical strength and thermal stability while maintaining biocompatibility [43].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient alternative method for carboxymethyl cellulose production, offering significant advantages in reaction time, energy consumption, and product quality [14] [37] [46]. This technology utilizes electromagnetic radiation in the microwave frequency range (2.45 GHz) to achieve rapid and uniform heating through dielectric volumetric heating mechanisms.

The fundamental principle of microwave-assisted carboxymethyl cellulose synthesis involves the interaction of electromagnetic waves with polar molecules, generating heat through molecular rotation and ionic conduction [37] [46]. This heating mechanism provides several advantages over conventional heating, including rapid temperature rise, uniform heating distribution, and selective heating of polar components [37].

Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes while maintaining or improving product quality [14] [37]. Research using pineapple leaf waste achieved optimal carboxymethyl cellulose synthesis with degree of substitution 0.78 in just 16 minutes under microwave conditions, compared to several hours required for conventional heating [14]. Studies using agricultural waste sources demonstrated complete carboxymethyl cellulose synthesis within 30 minutes at ambient temperature [10].

The optimization of microwave-assisted synthesis requires careful control of power levels, typically ranging from 300-500 watts for laboratory-scale synthesis [14] [37]. Higher power levels can lead to localized overheating and cellulose degradation, while insufficient power results in incomplete reactions [14]. Research has established optimal power-time combinations for various cellulose sources, with power levels of 500 watts and treatment times of 10-30 minutes providing optimal results for most applications [14] [10].

Temperature control in microwave-assisted synthesis differs from conventional heating due to the rapid heating rates and potential for hot spot formation [37]. Typical temperature ranges for microwave synthesis extend from 50-120°C, with careful monitoring required to prevent thermal runaway [14] [37].

Microwave-assisted synthesis has demonstrated improved selectivity and reduced side product formation compared to conventional heating [37] [46]. The rapid heating and uniform temperature distribution minimize undesired reactions such as sodium glycolate formation, resulting in higher quality carboxymethyl cellulose products [37].

The scalability of microwave-assisted synthesis has been demonstrated through the development of continuous-flow microwave reactors and multi-vessel systems [37] [46]. These systems allow for gram to kilogram scale production while maintaining the advantages of microwave heating [37].

Studies have shown that microwave-assisted synthesis can improve the degree of substitution achieved compared to conventional methods while using the same reagent concentrations [14] [37]. This improvement is attributed to enhanced mass transfer and more efficient reagent utilization under microwave conditions [37].

Enzymatic Approaches

Enzymatic approaches to carboxymethyl cellulose synthesis and modification represent environmentally friendly alternatives that operate under mild conditions while offering high specificity and reduced environmental impact [47] [48] [49]. These methods utilize various enzymes to either pretreat cellulose substrates or directly participate in the carboxymethylation process.

Enzymatic pretreatment of cellulose prior to chemical carboxymethylation has shown significant benefits in improving reaction efficiency and product quality [49] [50]. Alpha-amylase treatment increases the carboxyl content of modified starch and enhances the accessibility of cellulose hydroxyl groups for subsequent chemical modification [50]. Research has demonstrated that enzyme-activated cellulose exhibits improved reactivity compared to untreated cellulose, resulting in higher degrees of substitution and more uniform product quality [49].

The mechanism of enzymatic cellulose modification involves the selective cleavage of glycosidic bonds and the introduction of reactive sites that facilitate subsequent chemical reactions [49] [50]. Enzymes such as cellulase, hemicellulase, and xylanase can selectively modify cellulose structure to enhance reactivity while preserving essential structural integrity [49].

Multi-enzymatic approaches have been developed to achieve comprehensive cellulose modification [47]. These systems utilize combinations of enzymes with different specificities to create cellulose substrates with enhanced reactivity and modified properties [47]. Research using ferulic acid esterase, laccase, and other enzymes has demonstrated successful grafting of bioactive compounds onto cellulose-based polymers [47].

Enzymatic synthesis conditions typically operate at moderate temperatures (30-50°C) and neutral to slightly alkaline pH (7-8), providing significant environmental advantages over conventional chemical synthesis [47] [50]. These mild conditions reduce energy consumption and eliminate the need for harsh chemicals, aligning with green chemistry principles [47].

The specificity of enzymatic reactions allows for precise control over modification patterns and the introduction of specific functional groups [47] [49]. This specificity can result in carboxymethyl cellulose products with tailored properties for specific applications [47].

Lytic polysaccharide monooxygenases have been investigated for their ability to oxidize cellulose with high regioselectivity, creating reactive sites for subsequent carboxymethylation [51]. These enzymes demonstrate C1 regioselectivity and show preference for substrates with high surface area, making them suitable for cellulose pretreatment [51].

The integration of enzymatic pretreatment with conventional carboxymethylation has shown synergistic effects, resulting in improved product quality and reduced chemical consumption [49] [50]. Studies have demonstrated that enzyme-pretreated cellulose requires lower concentrations of sodium hydroxide and monochloroacetic acid to achieve equivalent degrees of substitution [49].

Continuous enzymatic processes have been developed for large-scale applications, utilizing immobilized enzymes and bioreactor systems to achieve consistent product quality and improved process economics [52]. These systems offer the potential for sustainable, large-scale carboxymethyl cellulose production with reduced environmental impact [52].

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powde

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1695 of 1742 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

9000-11-7

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> EMULSIFIER; STABILIZER; THICKENER; -> JECFA Functional Classes

Cosmetics -> Binding; Emulsion stabilizing; Film forming; Viscosity controlling

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).